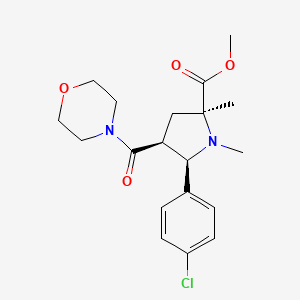
1-(1-benzothien-3-ylcarbonyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzothien-3-ylcarbonyl)-4-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTCP and belongs to the class of piperidine derivatives. It has been found to have a wide range of applications, including in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of BTCP involves its interaction with the dopamine transporter. It has been found to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the synapse. This increase in dopamine levels has been found to have a positive effect on various neurological disorders, including Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
BTCP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an improvement in mood, motivation, and attention. Additionally, it has been found to have a positive effect on learning and memory.
实验室实验的优点和局限性
One of the primary advantages of using BTCP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the dopamine system and its role in various neurological disorders. However, one of the limitations of using BTCP is its potential for abuse. It is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are several future directions for the study of BTCP. One area of research is in the development of new treatments for neurological disorders. BTCP has shown promise in the treatment of Parkinson's disease and ADHD, and further research is needed to explore its potential in these areas. Additionally, there is potential for the development of new drugs based on the structure of BTCP that could have even greater efficacy and fewer side effects. Finally, there is a need for further studies to explore the potential risks associated with the use of BTCP and to develop proper safety protocols for handling this compound.
合成方法
The synthesis of BTCP involves several steps, including the use of various reagents and solvents. One of the most common methods for synthesizing BTCP is through the reaction of 1-benzothiophene-3-carboxylic acid with 4-methylpiperidine in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as chromatography, to obtain pure BTCP.
科学研究应用
BTCP has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in neuroscience, where it has been found to have potential applications in the treatment of various neurological disorders. Studies have shown that BTCP has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
1-benzothiophen-3-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-11-6-8-16(9-7-11)15(17)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZNQLYLGJSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-3-yl(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)
![N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)
![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)
![ethyl 2-[(1-azepanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5233863.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)
![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)

![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)